![molecular formula C11H12F3NO B14901976 3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile](/img/structure/B14901976.png)
3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(4-(trifluoromethyl)bicyclo[221]heptan-1-yl)propanenitrile is a complex organic compound with the molecular formula C11H12F3NO This compound features a bicyclo[221]heptane ring system substituted with a trifluoromethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile typically involves a multi-step process. One common method is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane ring system from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclo[2.2.1]heptane ring system but differ in functional groups.
1,3,3-Trimethylbicyclo[2.2.1]heptane: Similar ring structure but lacks the trifluoromethyl and nitrile groups.
(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol: Contains the trifluoromethyl group but has a hydroxyl group instead of a nitrile.
Uniqueness
The presence of both the trifluoromethyl and nitrile groups in 3-Oxo-3-(4-(trifluoromethyl)bicyclo[221]heptan-1-yl)propanenitrile makes it unique compared to other similar compounds
Properties
Molecular Formula |
C11H12F3NO |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-oxo-3-[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]propanenitrile |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10-4-2-9(7-10,3-5-10)8(16)1-6-15/h1-5,7H2 |
InChI Key |
GRWKIWITYHUHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)CC#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


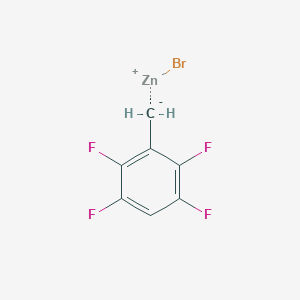
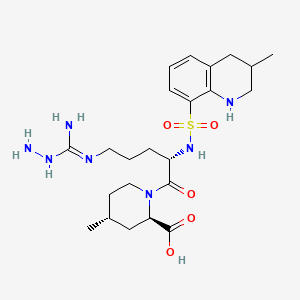
![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)
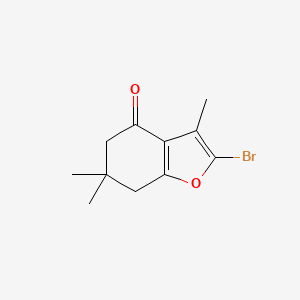
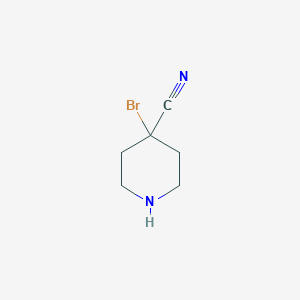

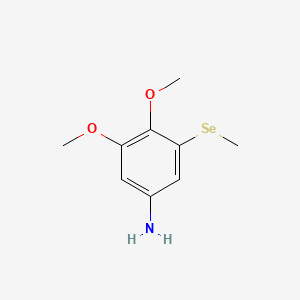
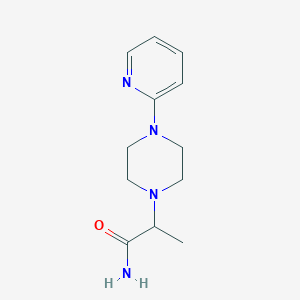
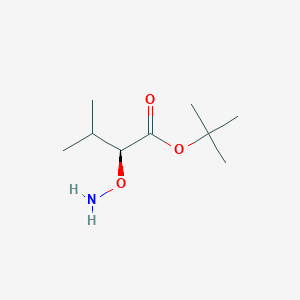
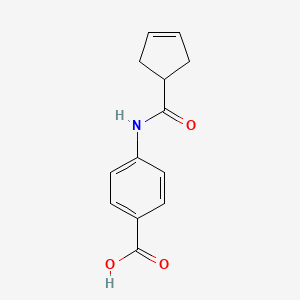
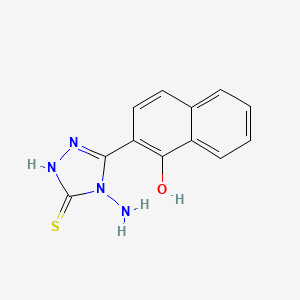
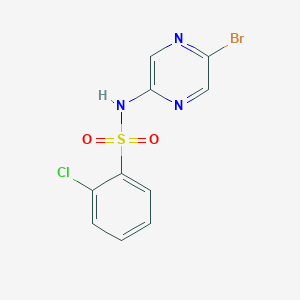
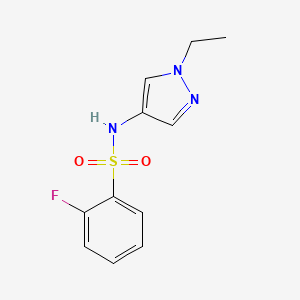
![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)
